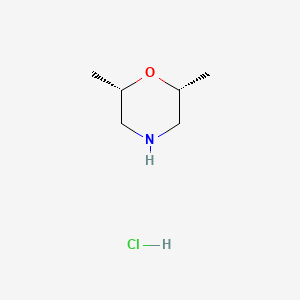

cis-2,6-Dimethylmorpholine hydrochloride

Description

Significance of Substituted Morpholines in Chemical Research

The morpholine (B109124) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net This versatility has led to the incorporation of substituted morpholines into a wide array of molecules with significant biological activity. ijprems.com Their ability to enhance the pharmacokinetic properties of a molecule, such as absorption and distribution, makes them highly valuable in drug design. nih.govnih.gov

In pharmaceutical research, substituted morpholines are integral building blocks for synthesizing a variety of drug compounds. chemimpex.com For example, cis-2,6-Dimethylmorpholine (B33440) is a key intermediate in the synthesis of the antifungal drug Amorolfine (B1665469). clearsynth.comlgcstandards.com Beyond pharmaceuticals, these compounds are crucial in the agrochemical industry, where the specific stereoisomer can be critical for the efficacy of crop protection agents. google.com The research applications extend to materials science, where they serve as precursors for specialty polymers and as ligands or support materials in catalysis. chemimpex.com

Stereochemical Considerations within the Morpholine Framework

The three-dimensional structure, or stereochemistry, of the morpholine ring and its substituents is a critical factor that dictates its chemical and biological properties. The morpholine ring predominantly adopts a stable chair conformation, similar to cyclohexane. cdnsciencepub.com In this conformation, substituents on the ring carbons can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

For cis-2,6-Dimethylmorpholine, the stereochemical descriptor "cis" signifies the relative orientation of the two methyl groups. It is well-established that in the preferred, most stable conformation of the cis-isomer, both methyl groups occupy equatorial positions. cdnsciencepub.com This arrangement minimizes steric hindrance, which would be more significant if one or both methyl groups were in the more crowded axial positions. The specific spatial arrangement of these methyl groups is crucial, as it directly influences how the molecule interacts with biological targets like enzymes or receptors. This stereochemical integrity is often the basis for the compound's specific biological activity, as seen in certain pesticides where the cis-isomer is markedly more effective than the trans-isomer. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUYYPUMLXCLF-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Cis 2,6 Dimethylmorpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the relative configuration of stereoisomers. researcher.life

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of cis-2,6-dimethylmorpholine (B33440) provide definitive evidence for its cis configuration, which is understood to exist predominantly in a chair conformation. In the hydrochloride salt, the protonation of the nitrogen atom induces a downfield shift in the signals of adjacent protons and carbons compared to the free base.

In N-substituted morpholines, the four methylene (B1212753) groups are often magnetically non-equivalent. researchgate.net For the cis-2,6-dimethylmorpholine ring, the protons and carbons adjacent to the oxygen atom (C3/C5) exhibit different chemical shifts from those adjacent to the nitrogen atom (C2/C6). The methyl groups attached to C2 and C6 also show characteristic signals. The cis-configuration dictates that one methyl group is in an axial position while the other is equatorial, but due to rapid chair-flipping at room temperature, an averaged signal is typically observed.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the cis-2,6-Dimethylmorpholine Ring Moiety Note: Data is generalized from morpholine (B109124) derivatives; specific shifts for the hydrochloride salt may vary. Protons alpha to the protonated nitrogen (N-H+) are expected to be shifted further downfield.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| H2 / H6 | ~2.7 - 3.0 | C2 / C6 |

| H3 / H5 | ~3.5 - 3.8 | C3 / C5 |

| -CH₃ | ~1.1 - 1.3 | -CH₃ |

| N-H | Variable, broad |

This interactive table summarizes the expected chemical shift ranges for the core structure.

Two-Dimensional NMR Techniques (NOESY, ROESY) for Configurational Assignment

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for confirming the spatial relationships between atoms, thereby assigning the molecule's configuration. researcher.liferesearchgate.net These methods detect through-space interactions between protons that are in close proximity.

For cis-2,6-dimethylmorpholine, a key NOESY correlation would be observed between the axial protons on the methyl groups and the axial protons at the C2 and C6 positions on the morpholine ring. This cross-peak confirms that these groups are on the same face of the ring, which is characteristic of the cis isomer. The absence of significant NOE between the two methyl groups further supports the cis assignment, as they are not close enough in space to produce a signal.

Application of Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) in Metal Complex Characterization

cis-2,6-Dimethylmorpholine can act as a ligand in the formation of metal complexes. mdpi.com While direct examples involving ¹¹⁹Sn NMR with this specific ligand are not prevalent, the principle is well-established in coordination chemistry. When a ligand like cis-2,6-dimethylmorpholine coordinates to a metal center (e.g., tin, platinum, copper), heteronuclear NMR can provide valuable information about the electronic environment of the metal and the nature of the metal-ligand bond. scirp.orgmdpi.com For instance, in a hypothetical tin complex, the ¹¹⁹Sn NMR chemical shift would be highly sensitive to the coordination number and geometry around the tin atom, as well as the electronic properties of the morpholine ligand.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman)

Vibrational spectroscopy offers a molecular fingerprint by probing the vibrations of chemical bonds. sci-hub.st The FT-IR and FT-Raman spectra of cis-2,6-dimethylmorpholine hydrochloride display characteristic bands that allow for its identification. Differences in band positions, shapes, or the appearance/disappearance of bands can distinguish between different isomers or polymorphic forms. sci-hub.stnih.gov

The spectrum is characterized by several key regions:

N-H⁺ Stretching: A broad and strong absorption band is expected in the FT-IR spectrum, typically between 2400 and 3200 cm⁻¹, which is characteristic of the stretching vibration of the protonated amine group in the hydrochloride salt.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. scialert.net

C-O-C Stretching: A strong, characteristic band for the ether linkage (C-O-C stretch) is typically observed in the 1100-1200 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds of the morpholine ring usually appear in the 1000-1200 cm⁻¹ range.

Table 2: Characteristic Vibrational Bands for this compound Note: Frequencies are approximate and based on general data for morpholine derivatives.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H⁺ Stretch (salt) | 2400 - 3200 | FT-IR |

| C-H Stretch (alkyl) | 2850 - 3000 | FT-IR, FT-Raman |

| C-O-C Stretch (ether) | 1100 - 1200 | FT-IR, FT-Raman |

| C-N Stretch | 1000 - 1200 | FT-IR, FT-Raman |

This interactive table highlights the key vibrational frequencies used for identification.

Mass Spectrometry (MS) for Molecular Identification and Degradant Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation patterns. For cis-2,6-dimethylmorpholine (molecular formula C₆H₁₃NO, molecular weight 115.17 g/mol ), high-resolution mass spectrometry (HRMS) would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its exact mass (116.1070). nih.gov

Forced degradation studies, often monitored by techniques like HPLC coupled with HRMS, can identify and characterize potential impurities and breakdown products. researchgate.net The fragmentation pattern of cis-2,6-dimethylmorpholine would likely involve the characteristic loss of the methyl groups and cleavage of the morpholine ring. Identifying the exact mass of these fragments allows for the structural elucidation of degradants that might form during synthesis or storage. nih.gov

Solid-State Characterization

Solid-state properties are fundamental to understanding the physical and chemical behavior of a pharmaceutical intermediate. Techniques like X-ray diffraction provide unambiguous information about the crystal structure and phase purity of the material.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is indispensable for the absolute structure determination of chiral molecules like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine exact atomic coordinates, bond lengths, and bond angles. nih.gov

For a chiral compound, SCXRD is crucial for establishing the absolute configuration of its stereogenic centers. In the case of cis-2,6-Dimethylmorpholine, which exists as a pair of enantiomers, this technique can definitively distinguish between the (2R,6S) and (2S,6R) forms. This is typically achieved by analyzing the anomalous dispersion effects of the diffracted X-rays, which allows for the unambiguous assignment of the molecule's spatial arrangement. rsc.org The structural data obtained also provides insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

Table 1: Hypothetical Crystallographic Data for (2R,6S)-2,6-Dimethylmorpholine Hydrochloride

| Parameter | Value |

| Chemical Formula | C₆H₁₄ClNO |

| Formula Weight | 151.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.854 |

| b (Å) | 12.345 |

| c (Å) | 7.218 |

| β (°) | 105.3 |

| Volume (ų) | 589.5 |

| Z (molecules/unit cell) | 2 |

| Density (calculated) | 1.708 g/cm³ |

| Flack Parameter | 0.02(4) |

This table presents hypothetical data to illustrate the typical output of an SCXRD experiment.

While SCXRD provides the detailed structure of a single crystal, X-ray Powder Diffraction (XRPD) is used to analyze the bulk properties of a microcrystalline sample. nih.gov This technique is vital for identifying the crystalline form, assessing phase purity, and detecting potential polymorphism—the ability of a compound to exist in multiple crystal structures. nih.govmdpi.com

An XRPD pattern is a fingerprint of a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). nih.gov The experimental XRPD pattern of a bulk batch of this compound can be compared to a pattern simulated from SCXRD data. researchgate.netrsc.org A match between the two confirms that the single crystal selected for analysis is representative of the bulk material. Any significant differences could indicate the presence of impurities or a different polymorphic form. mdpi.com Therefore, XRPD is a critical tool for quality control in pharmaceutical manufacturing.

Table 2: Representative X-ray Powder Diffraction Peaks

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 65 |

| 20.4 | 4.35 | 40 |

| 25.1 | 3.54 | 85 |

| 28.3 | 3.15 | 50 |

| 31.7 | 2.82 | 35 |

This table shows a hypothetical set of characteristic peaks for a crystalline form of this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating complex mixtures and assessing the purity of chemical compounds. For this compound, various chromatographic methods are employed to resolve enantiomers, quantify isomer ratios, and monitor stability.

Enantiomers are mirror-image isomers that possess identical physical properties in a non-chiral environment, making their separation impossible with standard HPLC methods. sepscience.com To resolve the enantiomers of cis-2,6-Dimethylmorpholine, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govcsfarmacie.cz

The most common approach involves using a column where a chiral selector is bonded to the silica (B1680970) support. csfarmacie.cz The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies of interaction. sigmaaldrich.com This allows for the quantification of the enantiomeric excess (e.e.), a critical quality attribute for chiral pharmaceuticals.

Table 3: Example Chiral HPLC Separation Parameters and Results

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (2R,6S) | 8.5 min |

| Retention Time (2S,6R) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table illustrates a typical set of conditions and expected results for the enantiomeric resolution of cis-2,6-Dimethylmorpholine.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is particularly well-suited for determining the isomeric purity of 2,6-Dimethylmorpholine (B58159). The synthesis of the cis-isomer can often lead to the formation of the trans-isomer as an impurity. google.comgoogle.com GC can effectively separate these diastereomers.

Using a capillary column with a suitable stationary phase and a flame ionization detector (FID), a quantitative method can be developed to determine the precise ratio of cis- to trans-2,6-Dimethylmorpholine. scielo.br This is crucial because downstream pharmaceutical syntheses often require high isomeric purity to ensure the final product's efficacy and safety. google.com GC analysis can also detect and quantify other process-related impurities. google.com

Table 4: GC Analysis of Isomeric Composition

| Compound | Retention Time (min) | Area (%) | Specification |

| cis -2,6-Dimethylmorpholine | 12.4 | 99.5 | ≥ 99.0% |

| trans -2,6-Dimethylmorpholine | 13.1 | 0.3 | ≤ 0.5% |

| Other Impurities | various | 0.2 | ≤ 0.5% |

Data in this table is representative of a GC purity assay, adapted from findings in related literature. google.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This makes it an ideal technique for stability testing and the monitoring of degradation products. nih.gov

Forced degradation studies are conducted under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and to develop stability-indicating analytical methods, as recommended by ICH guidelines. nih.govekb.eg UPLC can effectively separate the intact this compound from any degradants that are formed. nih.gov The high resolving power ensures that even minor impurities are detected, confirming that the method is specific and can accurately measure the compound's purity over time. nih.gov

Table 5: Summary of a Hypothetical Forced Degradation Study Monitored by UPLC

| Stress Condition | Duration | % Degradation | Degradation Products Detected |

| 0.1 M HCl | 24 hours | < 0.1% | None |

| 0.1 M NaOH | 24 hours | 1.2% | 1 |

| 10% H₂O₂ (Oxidative) | 12 hours | 4.5% | 2 |

| Thermal (80°C) | 7 days | 0.5% | 1 |

| Photolytic (ICH Q1B) | 7 days | 2.1% | 2 |

This table summarizes potential outcomes from a forced degradation study, demonstrating the utility of UPLC in stability assessment.

Stereochemistry and Conformational Analysis of Cis 2,6 Dimethylmorpholine Hydrochloride

Conformational Preferences and Ring Dynamics of the Morpholine (B109124) System

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom at positions 1 and 4, respectively. wikipedia.org Like cyclohexane, its most stable conformation is a chair form, which minimizes torsional and steric strain. The morpholine ring is not static; it undergoes rapid ring inversion at room temperature, where one chair conformer converts into another. youtube.com During this process, equatorial substituents become axial, and vice-versa.

A key electronic factor governing the conformation of the morpholine ring is the exo-anomeric effect. This effect describes the preferred synclinal (gauche) relationship between the endocyclic oxygen atom and the first exocyclic carbon atom attached to the nitrogen. nih.gov This orientation allows for a stabilizing interaction between the nitrogen lone pair and the anti-bonding orbital of the C-O bond, influencing the conformational equilibrium of the ring and its substituents. nih.gov The presence of the amine makes morpholine a base, and treatment with acids like hydrochloric acid yields the corresponding morpholinium salt. wikipedia.org

Influence of Methyl Substituents on Ring Conformation and Stereoisomerism

In cis-2,6-dimethylmorpholine (B33440), the two methyl groups are located on the same side of the morpholine ring. In the preferred chair conformation, these substituents predominantly occupy equatorial positions to minimize steric hindrance, specifically avoiding 1,3-diaxial interactions that would destabilize the ring. cdnsciencepub.com The diequatorial arrangement is the most stable conformation for the cis-isomer.

The influence of these methyl groups on the electronic environment of the ring can be observed using 13C magnetic resonance (NMR) spectroscopy. cdnsciencepub.com Compared to the parent morpholine molecule, the introduction of two equatorial methyl groups at the C-2 and C-6 positions induces significant downfield shifts in the signals of the carbon atoms they are attached to (C-2,6) and the adjacent carbons (C-3,5). cdnsciencepub.com

| Compound | C-2,6 | C-3,5 |

|---|---|---|

| Morpholine | 68.09 | 46.74 |

| cis-2,6-Dimethylmorpholine | 73.18 | 52.24 |

Isomerization Mechanisms and Interconversion Studies

The cis and trans isomers of 2,6-dimethylmorpholine (B58159) can be interconverted, a process known as isomerization. This is typically achieved under conditions that allow for the temporary breaking and reforming of one of the C-N bonds in the ring, often via a ring-opening and ring-closing mechanism.

One established method for isomerization involves heating the undesired trans-isomer in the presence of a hydrogenation catalyst. google.com This process allows the mixture to reach a thermodynamic equilibrium. google.com Studies have shown that at temperatures between 170°C and 250°C, the equilibrium mixture consists of approximately 88% of the cis-isomer and 12% of the trans-isomer, indicating the greater thermodynamic stability of the cis form. google.comgoogle.com Another patented process describes the isomerization of trans-2,6-dimethylmorpholine to the cis form using a catalyst containing palladium and other metals like zinc or manganese at temperatures of 150–250°C. nih.gov

Furthermore, treatment with strong acids, such as excess sulfuric acid, can also facilitate the inversion of configuration at one of the carbon centers, driving the conversion between isomers. cdnsciencepub.comgoogle.com This acid-catalyzed process is a known method for enriching the cis-isomer content in a mixture. google.com The two isomers can be separated from each other through fractional distillation. google.com

Chiral Resolution Methodologies

While cis-2,6-dimethylmorpholine is an achiral meso compound, its derivatives can be made chiral, and the resolution of racemic mixtures of related morpholines is a critical process in synthetic chemistry. Resolution refers to the separation of a racemate into its individual enantiomers. libretexts.org Several advanced methodologies can be employed for this purpose.

Dynamic Kinetic Resolution (DKR) : This powerful technique allows for the conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org DKR combines a rapid and reversible interconversion of the enantiomers (racemization) with a highly selective kinetic resolution, where a chiral catalyst or reagent reacts with only one of the enantiomers. wikipedia.orgprinceton.edu As one enantiomer is consumed by the reaction, the remaining enantiomer continuously epimerizes to replenish the reactive one, driving the entire mixture toward a single chiral product. princeton.edu For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

Kinetic Resolution : In a standard kinetic resolution, a chiral reagent or catalyst reacts at a faster rate with one enantiomer in a racemic mixture than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. Unlike DKR, this process has a theoretical maximum yield of only 50% for the desired product, and requires the separation of the product from the remaining starting material. princeton.edu

Crystallization-Induced Diastereomer Transformation (CIDT) : This method is particularly effective for separating diastereomers. researchgate.net It applies to systems where diastereomers can interconvert in solution (epimerize). nih.gov If one diastereomer is less soluble than the others, it will selectively crystallize from the solution. According to Le Chatelier's principle, the equilibrium in the solution will shift to replenish the crystallizing diastereomer, eventually converting the entire mixture into a single, solid, pure diastereomer. researchgate.netresearchgate.net The development of a successful CIDT process requires a careful balance of conditions that promote both the isomerization in solution (often requiring higher temperatures or additives like acid) and the selective crystallization (which may favor lower temperatures). nih.gov For a racemic amine like trans-2,6-dimethylmorpholine, it can be reacted with a pure chiral acid to form a mixture of diastereomeric salts, which can then be separated via CIDT. libretexts.org

Chemical Reactivity and Derivatization Studies of Cis 2,6 Dimethylmorpholine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in the cis-2,6-dimethylmorpholine (B33440) ring possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophilic species. It is frequently employed as a nucleophile in substitution reactions for the synthesis of more complex molecules. chemimpex.com For instance, in the creation of novel quinoline (B57606) derivatives, cis-2,6-dimethylmorpholine can be used to displace a suitable leaving group, such as a halide, from an alkyl chain attached to the quinoline core. This reaction is typically carried out under reflux in a suitable solvent like acetonitrile, often with the addition of a base such as potassium carbonate to neutralize the acid formed during the reaction. nih.gov The presence of the two methyl groups adjacent to the nitrogen can introduce steric hindrance that may influence the rate and outcome of the reaction compared to unsubstituted morpholine (B109124).

Table 1: Example of Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Chloro- or Bromo-alkylated quinoline | cis-2,6-Dimethylmorpholine | K₂CO₃, NaI, CH₃CN, Reflux | N-substituted quinoline derivative | nih.gov |

Oxidation and Reduction Reactions

The cis-2,6-dimethylmorpholine ring can undergo oxidation at both the nitrogen and carbon atoms. The oxidation of cyclic amines can lead to the formation of lactams, a reaction of significant interest in organic synthesis. strath.ac.uk Furthermore, specific derivatives of cis-2,6-dimethylmorpholine have been shown to undergo oxidative ring-opening. For example, (2S,6R)-4-(4-chlorophenyl)-2,6-dimethylmorpholine can undergo a C(sp³)-C(sp³) bond cleavage reaction under visible light photocatalysis. google.com This type of reaction represents a modern strategy for the selective deconstruction and functionalization of complex molecules. google.com Additionally, cis-2,6-dimethylmorpholine is known as an environmental transformation product of the fungicide fenpropimorph (B1672530), a process that involves metabolic oxidation. nih.govnih.gov

Table 2: Oxidation Reactions of cis-2,6-Dimethylmorpholine Derivatives

| Substrate | Reaction Type | Conditions | Product | Reference |

| N-Aryl-cis-2,6-dimethylmorpholine | Lactam Formation | Oxidizing Agent | Morpholino-lactam | strath.ac.uk |

| (2S,6R)-4-(4-chlorophenyl)-2,6-dimethylmorpholine | Oxidative Ring-Opening | 4CzIPN (photocatalyst), Blue Light, O₂ | Ring-opened formyl ester | google.com |

| Fenpropimorph | Biotransformation/Degradation | Environmental/Metabolic | cis-2,6-Dimethylmorpholine | nih.gov |

N-Alkylation and Quaternization Processes

N-alkylation is a fundamental reaction of secondary amines like cis-2,6-dimethylmorpholine, involving the formation of a new carbon-nitrogen bond. This process can be achieved using various alkylating agents, such as alkyl halides. nih.gov For example, the reaction with methyl-3-bromopropanoate or methyl 4-chlorobutanoate results in the corresponding N-alkylated ester derivatives. nih.gov A different approach involves the catalytic N-alkylation using alcohols as the alkylating agent over a heterogeneous catalyst, such as CuO–NiO/γ–Al₂O₃, which offers a greener alternative as water is the only byproduct. researchgate.net

When the nitrogen atom is further alkylated, it can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. This converts the neutral amine into a positively charged species. An example is the synthesis of N-methylmorpholine-substituted benzimidazolium salts, where the morpholine nitrogen is first alkylated and then becomes part of a cationic benzimidazolium ring system. mdpi.com

Table 3: N-Alkylation and Quaternization Reactions

| Amine | Reagent | Conditions | Product Type | Reference |

| cis-2,6-Dimethylmorpholine | Alkyl Halide (e.g., 4-methoxybenzyl chloride) | K₂CO₃, MeCN, 50 °C | N-Alkyl-cis-2,6-dimethylmorpholine | strath.ac.uk |

| Morpholine (general) | Alcohol (e.g., Methanol) | CuO–NiO/γ–Al₂O₃ catalyst, 220 °C | N-Alkylmorpholine | researchgate.net |

| N-Aryl-1H-benzo[d]imidazole | 1-bromo-2-chloroethane, then cis-2,6-dimethylmorpholine | K₂CO₃, DMF | Benzimidazolium salt containing the morpholine moiety | mdpi.com |

Mannich Reactions in the Synthesis of Novel Derivatives

The Mannich reaction is a three-component condensation reaction involving a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom. mdpi.com cis-2,6-Dimethylmorpholine can serve as the secondary amine component in this reaction to synthesize a variety of 'Mannich bases'. mdpi.com This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group into a substrate. nih.gov For instance, 2,6-dimethylmorpholine (B58159) has been successfully employed in the Mannich reaction with 8-hydroxyquinoline (B1678124) (an active hydrogen provider) and formaldehyde (B43269) to produce novel 7-((2,6-dimethylmorpholino)methyl)quinolin-8-ol derivatives. mdpi.com

Table 4: Components of the Mannich Reaction

| Active Hydrogen Compound | Aldehyde | Amine | Product | Reference |

| 8-Hydroxyquinoline | Formaldehyde | cis-2,6-Dimethylmorpholine | 7-((2,6-dimethylmorpholino)methyl)quinolin-8-ol | mdpi.com |

| Phenolic Ketones | Formaldehyde | Piperidine | Phenolic Mannich base of chalcone | nih.gov |

Ring-Opening Reactions with Epoxy Substrates

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly reactive due to significant ring strain. youtube.com They are susceptible to ring-opening by nucleophiles. The nitrogen atom of cis-2,6-dimethylmorpholine can act as a potent nucleophile to attack one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. This reaction typically proceeds via an Sₙ2 mechanism. libretexts.org

The regioselectivity of the attack on an unsymmetrical epoxide depends on the reaction conditions. Under basic or neutral conditions, the nucleophilic amine will preferentially attack the less sterically hindered carbon atom of the epoxide. libretexts.org In contrast, under acid-catalyzed conditions, the reaction proceeds through a protonated epoxide intermediate. The nucleophile then attacks the more substituted carbon, which bears a greater degree of positive charge. youtube.com In either case, the reaction results in the formation of a β-amino alcohol.

Table 5: Representative Epoxide Ring-Opening Reaction

| Epoxide | Nucleophile | Conditions | Product | Mechanism | Reference |

| Ethylene Oxide | cis-2,6-Dimethylmorpholine | Basic/Neutral | 2-((cis-2,6-Dimethylmorpholino))ethanol | Sₙ2 attack at the less substituted carbon | libretexts.orgkhanacademy.org |

| Propylene Oxide | cis-2,6-Dimethylmorpholine | Acidic (e.g., H₂SO₄) | 1-((cis-2,6-Dimethylmorpholino))propan-2-ol | Sₙ2 attack at the more substituted carbon | youtube.com |

Coordination Chemistry: Formation of Metal Complexes (e.g., Organotin Compounds)

The nitrogen atom of cis-2,6-dimethylmorpholine can donate its lone pair of electrons to a metal center, acting as a Lewis base or ligand to form coordination complexes. vulcanchem.com This property is particularly evident in its reactions with organotin compounds. bsmiab.org Organotin(IV) complexes have been synthesized using ligands derived from 2,6-dimethylmorpholine, such as 2,6-dimethylmorpholine-4-carbodithiolate. bsmiab.org In these complexes, the tin atom can expand its coordination number beyond four, often adopting trigonal bipyramidal or octahedral geometries. lupinepublishers.com The synthesis of these complexes typically involves reacting an organotin(IV) chloride with the desired ligand. bsmiab.org The resulting structures are then analyzed using techniques like FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination environment around the tin atom. bsmiab.org For instance, in related diorganotin dihalide adducts, the geometry is often octahedral, with ligands arranged in a trans- or cis-fashion around the central tin atom. lupinepublishers.comnih.gov

Table 6: Formation of an Organotin Complex

| Metal Precursor | Ligand | Product Type | Coordination Geometry (Example) | Reference |

| Organotin(IV) chlorides | 2,6-Dimethylmorpholine-4-carbodithiolate | Mononuclear organotin(IV) compound | Distorted octahedron | bsmiab.orgnih.gov |

Applications of Cis 2,6 Dimethylmorpholine Hydrochloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent structure of cis-2,6-dimethylmorpholine (B33440), featuring a pre-organized, chiral scaffold, makes it an attractive starting point for the synthesis of intricate molecular structures. chemimpex.comguidechem.com Organic chemists utilize it as a versatile intermediate in the production of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. chemimpex.comguidechem.combasf.com Its utility is particularly noted in the creation of compounds where the morpholine (B109124) ring is a key pharmacophore or a structural anchor. The cis-configuration of the two methyl groups on the morpholine ring is often crucial, as this specific stereochemistry can lead to greater efficacy in the final products, such as in certain crop protection agents. google.comvulcanchem.com The compound's role as a building block facilitates the development of new synthetic strategies and the assembly of complex molecules. guidechem.comnih.govsemanticscholar.orgillinois.edudigitellinc.com

Role in the Design and Synthesis of Heterocyclic Compounds

The morpholine moiety is a common feature in many biologically active compounds. researchgate.net Cis-2,6-dimethylmorpholine serves as a foundational element in the synthesis of more complex, condensed heterocyclic systems. jraic.com For instance, it can be a precursor in the creation of tricyclic condensed morpholine derivatives like 3,4-dihydro-1H-benzo guidechem.comdrugbank.comimidazo[2,1-c] chemimpex.comguidechem.comoxazines. jraic.com The synthesis of p38 MAP kinase inhibitors has been achieved using scaffolds that incorporate the morpholine structure. nih.gov The development of such heterocyclic systems is often challenging, and the use of pre-existing morpholine structures like cis-2,6-dimethylmorpholine can provide a more direct and efficient synthetic pathway. jraic.com

Application in Catalyst and Ligand Development

In the field of catalysis, cis-2,6-dimethylmorpholine has found utility as both a ligand and a support material. chemimpex.com Its ability to coordinate with metal centers allows it to influence the efficiency and selectivity of catalytic processes. This application is crucial in chemical manufacturing, where optimized catalytic systems can lead to more sustainable and economical production methods. chemimpex.com The nitrogen and oxygen atoms within the morpholine ring can act as binding sites for metal catalysts, making it a valuable component in the design of new catalytic systems for a variety of chemical transformations.

Development of Novel Reducing Agents (e.g., Modified Red-Al)

A significant application of cis-2,6-dimethylmorpholine is in the modification of standard reducing agents to create new reagents with enhanced properties. Researchers have successfully developed a novel modified Red-Al (sodium bis(2-methoxyethoxy)aluminum dihydride) reagent by reacting commercially available Red-Al with cis-2,6-dimethylmorpholine. wikipedia.org This new reducing agent has demonstrated the ability to partially reduce both aromatic and aliphatic esters to their corresponding aldehydes in excellent yields.

This modified reagent offers several advantages over traditional methods, including a simple preparation procedure, improved product yields, the ability to perform reactions at convenient temperatures, and shorter reaction times. The development of such selective and efficient reducing agents is of great importance in organic synthesis, where the partial reduction of esters to aldehydes is a key transformation.

Precursor in Polymer Chemistry and Specialty Chemical Production

Cis-2,6-dimethylmorpholine also serves as a precursor in the realm of polymer chemistry. chemimpex.comguidechem.com It is used in the production of specialty polymers that are incorporated into materials such as coatings, adhesives, and sealants. chemimpex.com The inclusion of the dimethylmorpholine moiety can enhance the durability and performance of these polymer-based products. chemimpex.com Its role as a precursor highlights its industrial relevance beyond the laboratory, contributing to the development of advanced materials with specific, desirable properties.

Intermediate in the Synthesis of Specific Research Probes and Pharmacologically Relevant Scaffolds

The structural framework of cis-2,6-dimethylmorpholine is a recurring motif in a variety of pharmacologically active compounds and research probes. Its incorporation into larger molecules can impart favorable properties such as improved solubility and metabolic stability.

One of the most notable applications of cis-2,6-dimethylmorpholine as an intermediate is in the synthesis of kinase inhibitors, which are a critical class of therapeutic agents, particularly in oncology and inflammatory diseases.

p38α MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses, and their inhibitors are of significant interest for treating inflammatory diseases. nih.govresearchgate.netijmphs.com The morpholine chemical group is a known component in the synthesis of some p38 MAP kinase inhibitors. nih.gov For example, potent inhibitors have been developed based on a phthalazine (B143731) scaffold, where the synthesis involves morpholine chemistry. nih.gov Dihydroquinazolinone inhibitors of p38α MAP kinase have also been developed, which show good oral bioavailability and effectively suppress TNF-α production. drugbank.com The design of these inhibitors often involves creating hybrid structures of known inhibitors, and the morpholine moiety plays a role in these molecular frameworks. drugbank.com

Cyclin G-associated Kinase (GAK) Inhibitors: GAK, a serine/threonine kinase, plays a role in clathrin-mediated trafficking and is a target for antiviral therapies, particularly against the hepatitis C virus (HCV). nih.gov The development of selective GAK inhibitors is an active area of research. By inhibiting GAK, these compounds can interfere with two distinct steps in the HCV lifecycle: viral entry and assembly. nih.gov The morpholine ring is a key structural feature in some of these potent and selective GAK inhibitors.

Data Tables

Table 1: Applications of cis-2,6-Dimethylmorpholine Hydrochloride

| Application Area | Specific Use | Key Findings & Advantages |

|---|---|---|

| Complex Molecule Synthesis | Intermediate for pharmaceuticals and agrochemicals. chemimpex.comguidechem.combasf.com | The cis-isomer often provides greater efficacy in final products like crop protection agents. google.comvulcanchem.com |

| Heterocyclic Chemistry | Precursor for condensed heterocyclic systems. jraic.com | Enables the synthesis of complex structures like 3,4-dihydro-1H-benzo guidechem.comdrugbank.comimidazo[2,1-c] chemimpex.comguidechem.comoxazines. jraic.com |

| Catalysis | Ligand and support material for catalysts. chemimpex.com | Improves the efficiency and selectivity of catalytic reactions in chemical manufacturing. chemimpex.com |

| Novel Reagents | Modifier for Red-Al to create a new reducing agent. wikipedia.org | Allows for the highly selective partial reduction of esters to aldehydes with high yields and mild reaction conditions. |

| Polymer Chemistry | Precursor for specialty polymers. chemimpex.comguidechem.com | Enhances the performance and durability of coatings, adhesives, and sealants. chemimpex.com |

| Medicinal Chemistry | Scaffold for kinase inhibitors (GAK and p38α). nih.govnih.gov | The morpholine moiety is a key structural element in potent and selective inhibitors for cancer and viral diseases. drugbank.comnih.gov |

Table 2: Kinase Inhibitors Synthesized Using Morpholine-Containing Scaffolds

| Kinase Target | Inhibitor Class/Scaffold | Therapeutic Potential |

|---|---|---|

| p38α MAP Kinase | Phthalazine-based inhibitors. nih.gov | Treatment of inflammatory diseases. nih.gov |

| p38α MAP Kinase | Dihydroquinazolinone inhibitors. drugbank.com | Suppression of TNF-α production, treatment of inflammatory conditions. drugbank.com |

| Cyclin G-associated Kinase (GAK) | Isothiazolo[4,3-b]pyridine analogues. nih.gov | Anti-HCV agents, interfering with viral entry and assembly. nih.gov |

Synthesis of Serotonin (B10506) Receptor Agonists and Antagonists (e.g., 5-HT4 Receptors)

The morpholine ring is a key structural motif in many neurologically active agents, including ligands for serotonin receptors. The cis-2,6-dimethylmorpholine moiety is incorporated into molecules designed to interact with these receptors, influencing their activity as either agonists or antagonists. The development of selective 5-HT4 receptor agonists, for example, is an area of interest for treating gastrointestinal motility disorders and cognitive impairment. researchgate.netnih.gov

Research has focused on creating novel ligands with high affinity and selectivity for the 5-HT4 receptor. nih.gov Synthetic strategies often involve the coupling of a substituted morpholine unit, such as cis-2,6-dimethylmorpholine, to an aromatic or heteroaromatic core. chemimpex.combasf.com For instance, new thiophenecarboxamide derivatives have been synthesized and identified as 5-HT4 receptor agonists, causing concentration-dependent relaxation in rat esophagus tissue models. researchgate.net Similarly, ligands based on a conformationally constrained benzo[de] nih.govacs.orgnaphthridine scaffold have shown nanomolar affinity for the 5-HT4 receptor. nih.gov

| Compound Class | Receptor Target | Research Finding |

| Thiophenecarboxamide derivatives | 5-HT4 | Demonstrated concentration-dependent relaxation of carbachol-induced contraction in rat oesophagus. researchgate.net |

| Benzo[de] nih.govacs.orgnaphthridine analogues | 5-HT4 | Showed nanomolar binding affinity, comparable to reference ligands like cisapride. nih.gov |

| Investigational agonist | 5-HT4 | Synthesized using a novel, environmentally friendly process primarily using water as a solvent. acs.orgrsc.org |

Synthesis of Antifungal Agents (e.g., Amorolfine (B1665469) Hydrochloride Precursors)

Cis-2,6-dimethylmorpholine is a cornerstone in the synthesis of morpholine-class antifungal agents, most notably Amorolfine. newdrugapprovals.orgnih.gov Amorolfine hydrochloride is the active ingredient in topical antimycotic treatments used for infections such as onychomycosis (fungal nail infections). newdrugapprovals.orgnih.gov The drug's mechanism involves the inhibition of two stages of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to fungistatic or fungicidal activity. nih.govchemicalbook.comnih.gov

The chemical structure of Amorolfine, cis-4-[3-[4-(1,1-Dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine, inherently contains the cis-2,6-dimethylmorpholine skeleton. nih.govnih.gov Its synthesis involves the condensation of cis-2,6-dimethylmorpholine with a substituted phenylpropyl derivative. newdrugapprovals.org This reaction establishes the key C-N bond, incorporating the morpholine ring into the final active pharmaceutical ingredient. Amorolfine hydrochloride is the salt form resulting from the reaction of equimolar amounts of amorolfine and hydrogen chloride. nih.gov

| Compound | Chemical Name | Application | Key Synthetic Step |

| Amorolfine Hydrochloride | cis-4-[(RS)-3-[4-(1,1-dimethylpropyl) phenyl]-2-methylpropyl]-2,6- dimethyl morpholine hydrochloride chemicalbook.com | Topical antifungal agent newdrugapprovals.orgnih.gov | Condensation of cis-2,6-dimethylmorpholine with a phenylpropyl derivative. newdrugapprovals.org |

Synthesis of Antitumor Intermediates (e.g., Sonidegib Intermediates)

The field of oncology has seen the development of targeted therapies that interfere with specific signaling pathways involved in tumor growth. nih.govnih.gov Sonidegib is an anticancer drug that acts as a Hedgehog signaling pathway inhibitor. In the synthesis of Sonidegib analogs, the cis-2,6-dimethylmorpholine moiety serves as a key building block. researchgate.net

| Intermediate | Used in Synthesis of | Significance |

| 6-((2r,6s)-2,6-dimethylmorpholino)pyridin-3-amine | Sonidegib analogs researchgate.net | Provides the cis-dimethylmorpholine structural motif, influencing the physicochemical and pharmacological properties of the final compounds. researchgate.net |

Development of Agrochemical Intermediates (e.g., Fenpropimorph (B1672530) Intermediates)

Cis-2,6-dimethylmorpholine is a fundamental intermediate in the production of the agricultural fungicide Fenpropimorph. nih.govwikipedia.orggoogle.com Fenpropimorph is used to control a range of fungal diseases in cereal crops, such as powdery mildew and rusts. wikipedia.orgfao.org It functions as a systemic fungicide with both protective and curative action by disrupting the fungal cell membrane. wikipedia.orgherts.ac.uk

The chemical structure of Fenpropimorph is (cis-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine), which demonstrates that the cis-2,6-dimethylmorpholine unit forms the core of the molecule. nih.govbcpcpesticidecompendium.org The synthesis directly employs cis-2,6-dimethylmorpholine, which is alkylated with the appropriate side chain to yield the final product. google.com The preference for the cis-isomer is due to its greater biological activity compared to the trans-isomer, making the stereospecific synthesis or separation of cis-2,6-dimethylmorpholine a critical industrial process. google.comgoogle.com Furthermore, cis-2,6-dimethylmorpholine is also known as an environmental transformation or degradation product of Fenpropimorph. nih.govfao.org

| Compound | IUPAC Name | Application | Role of cis-2,6-Dimethylmorpholine |

| Fenpropimorph | cis-4-[(RS)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine bcpcpesticidecompendium.org | Agricultural fungicide wikipedia.orgfao.org | Core structural component and key synthetic precursor. google.com |

Construction of Microporous Materials and Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govrsc.org Their high surface area, tunable pore size, and versatile functionality make them promising candidates for applications in gas storage, catalysis, and drug delivery. rsc.orgresearchgate.netresearchgate.net

The organic linkers are a critical component of MOFs, as they connect the metal centers and define the framework's structure and chemical properties. nih.gov While a vast array of organic molecules, particularly carboxylates and heterocyclic compounds, have been used as linkers, the specific use of this compound as a primary building block in the synthesis of microporous materials is not extensively documented in available research. nih.gov In theory, morpholine derivatives could be functionalized onto larger organic linkers to introduce specific chemical properties or basic sites within the pores of a MOF. However, dedicated studies focusing on the incorporation of this compound into these frameworks are not prominent. The primary applications of this compound remain centered on its role as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. chemimpex.combasf.com

Theoretical and Computational Investigations of Cis 2,6 Dimethylmorpholine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the geometric and electronic properties of cis-2,6-Dimethylmorpholine (B33440) hydrochloride. DFT methods, such as B3LYP, are frequently used in conjunction with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and predict its energetic properties. These calculations can determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles for the cis-2,6-dimethylmorpholine cation and its associated chloride ion. The theoretical framework allows for the simulation of the molecule in different environments, such as in the gas phase or in solution, to understand how intermolecular interactions influence its structure.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals (FMO), HOMO-LUMO)

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For cis-2,6-Dimethylmorpholine hydrochloride, analysis of the FMOs reveals regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational models can precisely calculate these orbital energies and map their spatial distribution across the molecular structure.

Table 1: Frontier Molecular Orbital (FMO) Properties of cis-2,6-Dimethylmorpholine Cation (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), indicating electron-poor areas prone to nucleophilic attack. The most positive potential would likely be concentrated around the protonated nitrogen atom and the hydrogen atoms of the methyl groups, while the oxygen atom would represent a region of more negative potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. By comparing the computed vibrational modes with the experimental spectrum, a detailed assignment of the spectral bands can be achieved, providing a vibrational fingerprint of the molecule.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| N-H Stretch | 3150 | 3145 | Stretching |

| C-H Stretch (Methyl) | 2980 | 2975 | Asymmetric Stretching |

| C-O-C Stretch | 1105 | 1100 | Asymmetric Stretching |

Note: The data in this table is illustrative. Actual computational values require specific DFT calculations and may be scaled to better match experimental results.

Conformational Energy Landscape and Potential Energy Surface (PES) Analysis

The cis-2,6-Dimethylmorpholine ring is not planar and can adopt different conformations, most notably chair and boat forms. Conformational analysis and the study of the Potential Energy Surface (PES) are crucial for identifying the most stable conformer and the energy barriers between different conformations. Computational methods can systematically explore the conformational landscape by rotating specific bonds (e.g., dihedral angles) and calculating the corresponding energy. For this compound, PES analysis would likely confirm that the chair conformation, with the two methyl groups in equatorial positions to minimize steric hindrance, is the global energy minimum. The analysis also provides the relative energies of other, less stable conformers and the transition states that connect them.

Computational Insights into Reaction Mechanisms and Selectivity

Theoretical calculations can offer profound insights into the mechanisms of reactions involving this compound. By modeling the reaction pathways, identifying transition states, and calculating activation energies, computational chemistry can explain the observed reactivity and stereoselectivity of the molecule in chemical transformations. For instance, if cis-2,6-Dimethylmorpholine is used as a chiral auxiliary or a catalyst, computational studies can elucidate the interactions with substrates and reagents that lead to the preferential formation of one stereoisomer over another. This predictive capability is invaluable for the rational design of new synthetic methodologies and for optimizing reaction conditions.

Environmental Transformation and Degradation Studies of Cis 2,6 Dimethylmorpholine

Pathways of Degradation under Controlled Conditions (e.g., pH, Temperature, Oxidation)

Detailed scientific studies on the degradation pathways of cis-2,6-dimethylmorpholine (B33440) hydrochloride under various controlled conditions such as pH, temperature, and oxidation are not extensively available in publicly accessible scientific literature. However, some general information regarding its stability and decomposition has been reported.

The compound is considered to be stable under normal storage conditions. Upon heating to decomposition, it is known to emit toxic fumes, including nitrogen oxides, carbon dioxide, and carbon monoxide. In terms of its persistence in the environment, one study indicated that cis-2,6-dimethylmorpholine undergoes slow degradation in soil under aerobic conditions, with a reported half-life of 149 days. This suggests a moderate level of persistence in the soil environment.

While specific data on hydrolysis and photodegradation of cis-2,6-dimethylmorpholine are scarce, information on the parent compound, morpholine (B109124), suggests that it is generally stable in water under neutral conditions. However, the degradation of morpholine and its derivatives can be influenced by microbial activity. For instance, some Mycobacterium strains have been shown to degrade morpholine by cleaving the C-N bond of the morpholine ring, utilizing it as a source of carbon, nitrogen, and energy. nih.gov The relevance of these findings to the degradation of the more complex cis-2,6-dimethylmorpholine would require specific investigation.

Identification and Characterization of Transformation Products

Comprehensive studies identifying and characterizing the specific transformation products of cis-2,6-dimethylmorpholine hydrochloride are not readily found in the available scientific literature. The limited information on its degradation suggests that under high-temperature decomposition, the primary products are simple gaseous molecules like nitrogen oxides, carbon dioxide, and carbon monoxide.

Role as an Environmental Metabolite or Transformation Product of Other Compounds (e.g., Dodemorph (B108676), Fenpropimorph)

A significant aspect of the environmental presence of cis-2,6-dimethylmorpholine is its role as a transformation product of certain fungicides. It is a known environmental metabolite of the fungicides dodemorph and fenpropimorph (B1672530). nih.govnih.gov

Fenpropimorph: This systemic fungicide is used to control a variety of fungal diseases in cereals. wikipedia.orgfao.org Environmental fate studies of fenpropimorph have shown that its degradation in soil involves the oxidation and opening of the morpholine ring. One of the identified metabolites in this process is cis-2,6-dimethylmorpholine, which is also referred to by the code BF 421-10. fao.orgherts.ac.uk The degradation of fenpropimorph in aerobic water/soil systems also leads to the formation of cis-2,6-dimethylmorpholine, although in this case, the morpholine ring does not open. fao.org

Dodemorph: This fungicide is used to control powdery mildew. biosynth.com Similar to fenpropimorph, the environmental transformation of dodemorph also results in the formation of cis-2,6-dimethylmorpholine. nih.gov

The formation of cis-2,6-dimethylmorpholine from these parent fungicides is a key pathway for its introduction into the environment. Therefore, its environmental presence is directly linked to the use and subsequent degradation of these agricultural products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2,6-Dimethylmorpholine Hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amidation and reduction steps. For example, cis-2,6-dimethylmorpholine can react with intermediates like 3-(p-tert-pentylphenyl)-2-methylpropyl derivatives in organic solvents (e.g., methanol or ethanol) under reflux conditions. Catalysts such as magnesium chips are used to enhance reaction efficiency. Key parameters include temperature control (60–80°C), solvent purity, and stoichiometric ratios to avoid side products like trans-isomers or unreacted intermediates . Patents (e.g., US 3083202, US 4212972) describe optimized dehydration and separation techniques using sulfuric acid as a catalyst, achieving yields >80% with HPLC purity ≥98% .

Q. What are the critical physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer : Key properties include:

- Melting Point : ~171°C (decomposes above 180°C) .

- Boiling Point : 140–142°C (for the free base) .

- Density : 0.93 g/cm³ (free base) .

- Solubility : Highly soluble in polar solvents (e.g., methanol, water) due to its hydrochloride salt form. Adjust pH to >7.0 to precipitate the free base for purification .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical matrices?

- Methodological Answer :

- HPLC : USP methods recommend C18 columns with mobile phases of acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min. Retention times are compared against USP reference standards (e.g., Dyclonine Hydrochloride) for identity confirmation .

- UV Spectroscopy : Limited utility due to weak chromophores; however, derivatization with Folin phenol reagent enhances sensitivity for trace analysis .

- Impurity Profiling : EP/JP standards specify limits for related substances (e.g., trans-isomers, unreacted morpholine derivatives) using gradient elution protocols .

Advanced Research Questions

Q. How does this compound interact with vesicular monoamine transporter 2 (VMAT2) in mechanistic studies?

- Methodological Answer : In vitro binding assays using [³H]dihydrotetrabenazine show competitive inhibition of VMAT2. For example, nor-lobelane analogs (e.g., UKCP-110) with structural similarities to cis-2,6-dimethylmorpholine exhibit IC₅₀ values <1 µM. Use striatal synaptosomes from rat brains to measure [³H]dopamine uptake inhibition. Co-incubate test compounds with methamphetamine to assess blockade of dopamine release, normalized to vehicle controls .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and behavioral effects of this compound?

- Methodological Answer :

- Self-Administration Models : Rats trained on methamphetamine self-administration (fixed-ratio schedules) are dosed intravenously with cis-2,6-dimethylmorpholine derivatives. Measure dose-dependent reductions in lever presses, with food-maintained responses as negative controls .

- Microdialysis : Implant probes in the nucleus accumbens to monitor real-time dopamine fluctuations after subcutaneous administration. Normalize data to baseline and validate via LC-MS/MS .

Q. How can researchers resolve contradictions in reported synthetic yields or pharmacological data?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols from conflicting studies (e.g., US 3083202 vs. US 4212972) while controlling variables like solvent grade, catalyst aging, and stirring rates .

- Data Normalization : Compare VMAT2 inhibition assays using identical cell lines (e.g., HEK-293 cells expressing human VMAT2) and normalize to internal standards like tetrabenazine .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess batch-to-batch variability in purity or bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.